5,8,14-Eicosatrienoic acid is primarily derived from arachidonic acid metabolism. It is synthesized in various tissues including the epidermis of mammals where it participates in the biosynthesis of hydroxyeicosatrienoic acids from arachidonic acid . Its presence has been noted in human epidermal cells, indicating its biological relevance in skin physiology and possibly in inflammatory responses.
Chemically, 5,8,14-eicosatrienoic acid is classified as an unsaturated fatty acid due to the presence of multiple double bonds. It falls under the category of omega-6 fatty acids, which are essential for human health and must be obtained through diet. The systematic name reflects its structure and position of double bonds.
The synthesis of 5,8,14-eicosatrienoic acid can be achieved through several methods:
In one reported method for synthesizing fluorinated derivatives of 5,8,14-eicosatrienoic acid, (E)-1,4-dihydroxy-2-fluoro-2-butene was used as a key intermediate. This was obtained through diisobutylaluminium hydride reduction of dimethylfluoromaleate. The resulting fluorinated compounds exhibit altered biological activities compared to their non-fluorinated counterparts .
The molecular structure of 5,8,14-eicosatrienoic acid consists of a long hydrocarbon chain with three cis-double bonds. The structural formula can be represented as follows:
5,8,14-Eicosatrienoic acid undergoes various chemical reactions typical of polyunsaturated fatty acids:
The reaction pathways involve complex enzymatic mechanisms where specific enzymes catalyze the conversion of 5,8,14-eicosatrienoic acid into biologically active metabolites that play roles in inflammation and cellular signaling .
The mechanism of action for 5,8,14-eicosatrienoic acid primarily revolves around its conversion into bioactive lipid mediators:
Studies have shown that metabolites derived from 5,8,14-eicosatrienoic acid can modulate leukotriene production in macrophages, highlighting its role in immune responses .
Relevant data regarding its stability and reactivity are crucial for understanding its behavior in biological systems.
5,8,14-Eicosatrienoic acid has several important applications in scientific research:
This compound serves as an important tool for understanding lipid biochemistry and developing new therapeutic strategies against various diseases related to inflammation and metabolism.
5,8,14-Eicosatrienoic acid (5,8,14-ETrA) is a C20 straight-chain carboxylic acid with three non-conjugated cis double bonds positioned at carbons 5–6, 8–9, and 14–15 (Δ5,8,14). Its systematic IUPAC name is (5Z,8Z,14Z)-eicosa-5,8,14-trienoic acid, reflecting the cis (Z) geometry at all double bonds [1] [5]. This configuration distinguishes it from positional isomers like 5,8,11-ETrA (Mead acid) and 5,11,14-ETrA, which exhibit distinct biochemical behaviors due to differences in double-bond spacing [1] [9]. The cis geometry induces a 30° bend at each double bond, resulting in a semi-linear molecular conformation that influences its packing in lipid bilayers and accessibility to enzymatic active sites [5]. The Δ14 double bond is a structural hallmark that differentiates 5,8,14-ETrA from most prostaglandin precursors (e.g., arachidonic acid, Δ5,8,11,14), potentially directing it toward alternative oxylipin pathways [7] [10].
The structural elucidation of 5,8,14-ETrA relies on complementary spectroscopic techniques:
Table 1: Key NMR Assignments for 5,8,14-Eicosatrienoic Acid
Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Multiplicity/Coupling |
---|---|---|---|
COOH | 11.2 (br s) | 179.5 | - |
C5, C6 | 5.35–5.40 | 127.8, 128.0 | m |
C8, C9 | 5.35–5.40 | 128.3, 128.1 | m |
C14, C15 | 5.35–5.40 | 130.1, 129.9 | m |
C4, C7, C10, C13 | 2.77 | 25.5–26.0 | t (J=7.2 Hz) |
C3, C16 | 2.30 | 33.8 | t (J=7.5 Hz) |
Table 2: Diagnostic MS Fragments of Methyl 5,8,14-Eicosatrienoate (FAME)
Ion (m/z) | Assignment | Ion Origin |
---|---|---|
320 | [M]+• | Molecular ion (C21H36O2) |
262 | M – C2H5OH | Loss of ethanol |
150 | C1–C10 (allylic cleavage) | Contains Δ5,8 |
108 | C11–C20 (allylic cleavage) | Contains Δ14 |
79 | [C6H7]+ | Cyclic fragment |
5,8,14-ETrA occupies a distinct niche among C20 trienoic acids due to its Δ14 double bond, which alters its metabolic fate and biological activity compared to conventional eicosanoid precursors:
Table 3: Structural and Functional Comparison of C20 Polyunsaturated Fatty Acids
Compound | Double Bond Positions | ω-Classification | Key Enzymatic Susceptibility | Biological Context |
---|---|---|---|---|
5,8,14-Eicosatrienoic acid | Δ5,8,14 | ω-6? (unconfirmed) | 12-LOX, 15-LOX | Synthetic standard [1] |
Arachidonic acid | Δ5,8,11,14 | ω-6 | COX-1/2, 5-LOX, 12-LOX, 15-LOX, CYP450 | Inflammatory mediator |
Mead acid (5,8,11-ETrA) | Δ5,8,11 | ω-9 | 5-LOX (to LTA3 only) | Essential fatty acid deficiency [9] |
5,8,11-Eicosatrienoic acid | Δ5,8,11 | ω-9 | 5-LOX | Leukotriene precursor [3] |
11,14,17-Eicosatrienoic acid | Δ11,14,17 | ω-3 | 15-LOX | Plant/fungal sources [2] |
The divergent oxidative metabolism of these isomers underscores how double-bond positioning directs biological activity: 5,8,11-ETrA yields leukotriene-like metabolites [3], while 5,8,14-ETrA’s Δ14 bond potentially enables glutathione conjugation analogous to 12-LOX-derived hepoxilins [7]. Its synthetic accessibility [1] positions it as a tool for probing structure-activity relationships in eicosanoid biochemistry.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7